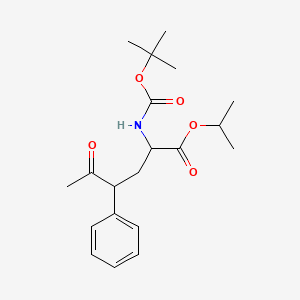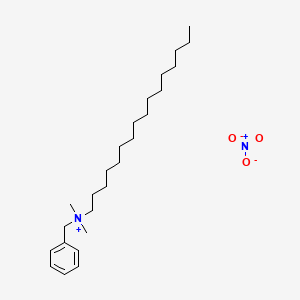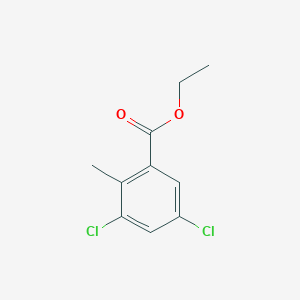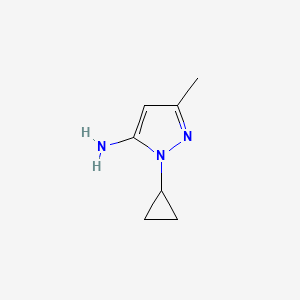
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by its complex structure, which includes an isopropyl ester, a tert-butoxycarbonyl-protected amine, and a phenyl group. This compound is often utilized in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate typically involves multiple steps. One common method starts with the protection of an amino acid derivative using tert-butoxycarbonyl (Boc) protection. The protected amino acid is then coupled with an isopropyl ester under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as HCl in methanol or NaOH in water.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC and DMAP in dichloromethane.
Major Products
Hydrolysis: Carboxylic acid and isopropanol.
Deprotection: Free amine and tert-butanol.
Coupling: Peptide or amide derivatives.
科学的研究の応用
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the ester and amine functionalities allow for further chemical modifications. The compound can interact with various molecular targets, such as enzymes and receptors, through its amine and ester groups, facilitating the formation of peptide bonds and other bioactive structures .
類似化合物との比較
Similar Compounds
- Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylbutanoate
- Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-hexanoate
- Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylpentanoate
Uniqueness
Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of the phenyl group adds hydrophobic character, enhancing its interactions with hydrophobic environments in biological systems. Additionally, the Boc protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFMYZTSNRVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)










